4,7-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide
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Overview
Description
4,7-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is of significant interest in pharmaceutical and medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the thiazole moiety and the carboxamide group. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Thiazole Moiety: This involves the reaction of a thioamide with a halogenated compound to form the thiazole ring.
Formation of the Carboxamide Group: This step involves the reaction of the indole-thiazole intermediate with an appropriate amine and a carboxylic acid derivative under coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce different substituents into the molecule, which can be used to create analogs with varied activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4,7-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share structural similarities and are known for their analgesic properties.
N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds also exhibit significant biological activities.
Uniqueness
4,7-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N4O4S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4,7-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H20N4O4S/c1-25-13-5-6-14(26-2)16-11(13)10-12(21-16)17(24)19-7-3-4-15(23)22-18-20-8-9-27-18/h5-6,8-10,21H,3-4,7H2,1-2H3,(H,19,24)(H,20,22,23) |
InChI Key |
WKBKWTIAMZTIJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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